3,3-Difluoro-4-methanesulfonylbutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-difluoro-4-methylsulfonylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O3S/c1-11(9,10)4-5(6,7)2-3-8/h8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYSVXKMWMSUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(CCO)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228459-19-4 | |
| Record name | 3,3-difluoro-4-methanesulfonylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,3 Difluoro 4 Methanesulfonylbutan 1 Ol
Retrosynthetic Analysis and Key Precursors for 3,3-Difluoro-4-methanesulfonylbutan-1-ol
Retrosynthetic analysis is a method for designing a synthesis that starts with the target molecule and works backward to simpler, commercially available starting materials. amazonaws.com For this compound, the analysis focuses on disconnecting the molecule at its key functional groups: the geminal difluoride, the methanesulfonyl group, and the primary alcohol on the butanol backbone.
Consideration of 3,3-Difluoro-Substituted Precursors
The most common and effective method for introducing a geminal difluoride moiety is through the deoxofluorination of a carbonyl group. researchgate.netcommonorganicchemistry.comthieme-connect.com Therefore, a primary retrosynthetic disconnection involves converting the C-F bonds back to a C=O bond. This identifies a key precursor: 4-methanesulfonyl-3-oxobutan-1-ol .
This γ-keto sulfone is a critical intermediate, as the ketone at the C-3 position is the direct precursor to the desired 3,3-difluoro group. The synthesis would then hinge on the successful fluorination of this keto-sulfone without affecting the primary alcohol or the sulfone group. Given the reactivity of deoxofluorinating agents, the primary alcohol at C-1 would likely require a protecting group (e.g., silyl (B83357) ether, benzyl (B1604629) ether) during the fluorination step to prevent its conversion to a monofluoride.
Consideration of Methanesulfonyl-Substituted Precursors
The methanesulfonyl group (CH₃SO₂–) is a stable and strongly electron-withdrawing functional group. In retrosynthesis, the C4-S bond can be disconnected. This disconnection points toward synthetic methods for forming γ-keto sulfones. rsc.orgresearchgate.net A common strategy for synthesizing γ-keto sulfones is the conjugate addition (Michael addition) of a sulfinate salt to an α,β-unsaturated ketone. nih.govresearchgate.net
This suggests a precursor such as a protected version of 4-hydroxybut-2-en-1-one . Reacting this Michael acceptor with sodium methanesulfinate (B1228633) (CH₃SO₂Na) would introduce the methanesulfonyl group at the C4 position, directly forming the carbon skeleton of the protected 4-methanesulfonyl-3-oxobutan-1-ol intermediate.
Strategies for Butan-1-ol Carbon Skeleton Construction
The butan-1-ol skeleton is a simple four-carbon chain. researchgate.netacs.org The challenge lies in introducing the required functionalities at the correct positions (hydroxyl at C1, ketone at C3, and sulfone at C4). The strategy outlined in the previous section, involving a Michael addition to a four-carbon α,β-unsaturated system, is an efficient way to construct this functionalized skeleton.
Alternative strategies could involve building the chain from smaller fragments. For instance, an aldol (B89426) condensation between a three-carbon aldehyde containing a protected hydroxyl group and a reagent providing the methanesulfonylmethyl anion could be envisioned, followed by oxidation of the resulting secondary alcohol to the ketone. However, the conjugate addition approach to a pre-formed four-carbon skeleton is generally more direct for this specific substitution pattern.
Direct Synthetic Approaches to this compound
Based on the retrosynthetic analysis, a plausible forward synthesis can be constructed. The key transformation in this proposed synthesis is the conversion of a carbonyl group into a geminal difluoride.
Deoxofluorination Strategies for Hydroxyl to Geminal Difluoride Conversion
The conversion of a ketone to a gem-difluoromethylene group is a powerful transformation in organofluorine chemistry. commonorganicchemistry.com This reaction is typically accomplished using nucleophilic fluorinating reagents that can replace the oxygen atom of a carbonyl group with two fluorine atoms.
Aminosulfur trifluorides are among the most common reagents for deoxofluorination. google.com Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are widely used for converting aldehydes and ketones to their corresponding geminal difluorides. researchgate.netwikipedia.orgcommonorganicchemistry.com
In the proposed synthesis of this compound, the key intermediate, a protected form of 4-methanesulfonyl-3-oxobutan-1-ol, would be treated with one of these reagents. The reaction proceeds by activation of the carbonyl oxygen by the sulfur atom of the reagent, followed by nucleophilic delivery of fluoride (B91410). reddit.com
Deoxo-Fluor® is often preferred over DAST due to its enhanced thermal stability, which makes it safer for handling, especially on a larger scale. enamine.netorganic-chemistry.orgorgsyn.org DAST can decompose explosively if heated above 50-90 °C. commonorganicchemistry.comwikipedia.org Both reagents are effective under relatively mild conditions, typically in aprotic solvents like dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature for ketones. commonorganicchemistry.com The reaction may sometimes be promoted by a catalytic amount of a proton source, such as ethanol, which can generate HF in situ to facilitate the reaction. researchgate.net
Below is a comparative table of these two common deoxofluorinating agents and a table outlining the proposed synthetic step.
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) |
|---|---|---|
| Thermal Stability | Lower; can decompose explosively upon heating. wikipedia.org | Significantly higher thermal stability, making it safer. organic-chemistry.org |
| Reactivity | Highly effective for converting ketones to gem-difluorides. wikipedia.org | Similar or, in some cases, superior reactivity and yields compared to DAST. enamine.netorganic-chemistry.org |
| Handling | Requires careful temperature control to prevent decomposition. wikipedia.org | Safer for large-scale and higher-temperature applications. organic-chemistry.org |
| Typical Conditions | Aprotic solvents (e.g., DCM), 0 °C to room temperature. commonorganicchemistry.com | Aprotic solvents (e.g., DCM), often with a catalytic amount of alcohol. researchgate.netcommonorganicchemistry.com |
| Reactant | Reagent | Product |
|---|---|---|
| Protected 4-methanesulfonyl-3-oxobutan-1-ol | DAST or Deoxo-Fluor® | Protected this compound |
Following the fluorination step, removal of the protecting group from the C-1 hydroxyl would yield the final target compound, this compound.
Fluorination of Alkenes Leading to Difluoroalkanol Structures
The direct fluorination of alkenes provides another pathway to difluoroalkane structures. numberanalytics.com While the direct conversion of an alkene to a difluoroalkanol in a single step is complex, multi-step sequences involving alkene fluorination are viable. Methodologies for the 1,2-difluorination of alkenes can produce vicinal difluoride products with high diastereoselectivity. nih.gov Such methods often employ an aryl iodide catalyst in conjunction with an oxidant and a nucleophilic fluoride source, like hydrogen fluoride-pyridine (HF-Pyridine). nih.gov
For a substrate designed to become a difluoroalkanol, one could envision starting with an allylic alcohol derivative. The double bond could be subjected to a fluorination reaction. Various methods exist for adding fluorine across a double bond, including electrophilic, nucleophilic, and radical pathways. numberanalytics.com For example, halofluorination can be achieved using trihaloisocyanuric acids and HF-Pyridine to yield vicinal halofluoroalkanes, which could potentially be converted to the target structure. organic-chemistry.org
Another approach is hydrofluorination, which adds hydrogen and fluorine across the double bond. Reagents like KHSO₄-13HF have been developed as easily handled, inexpensive, and effective nucleophilic fluorinating agents for the hydrofluorination of diverse and highly functionalized alkenes. organic-chemistry.orgnih.gov The synthesis of meso-2,3-difluoro-1,4-butanediol has been successfully achieved in five steps starting from (Z)-but-2-enediol, demonstrating the feasibility of constructing difluoroalkanol structures from alkene precursors. researchgate.netnih.gov
Radical-Mediated Fluoroalkylation and Sulfonylation Processes
Radical-mediated reactions offer powerful tools for the concurrent introduction of fluoroalkyl and sulfonyl groups. nih.gov The development of visible-light photoredox catalysis has significantly advanced these methodologies, allowing for reactions to proceed under mild conditions. nih.gov
One relevant strategy involves the use of fluoroalkyl sulfones as radical fluoroalkylation reagents. nih.govfluoropharm.com Through photoredox catalysis, these reagents can generate fluoroalkyl radicals that add to suitable acceptors. nih.gov For the synthesis of this compound, a convergent approach could be envisioned where a difluoromethyl radical adds to an alkene precursor bearing a hydroxyl or protected hydroxyl group, followed by the introduction of the methanesulfonyl group.
Alternatively, radical processes can achieve the difunctionalization of alkenes. researchgate.net Photoredox generation of fluorinated radicals, their addition to a double bond, and subsequent introduction of a sulfonyl group is a plausible route. Recent protocols for catalytic radical perfluoroalkylations can be adapted for such transformations. conicet.gov.ar These methods often utilize transition metal-mediated photocatalysis or organic dyes to generate the necessary radical species from various fluoroalkylating reagents. conicet.gov.ar The synthesis of sulfonyl compounds through radical-mediated sulfur dioxide insertion also presents a viable strategy, where an alkyl radical can be trapped by SO₂ and subsequently converted to the desired sulfone. researchgate.net
Convergent Synthetic Routes to this compound
Convergent synthesis, where different fragments of the target molecule are prepared separately and then joined, is an efficient strategy. For this compound, this involves the strategic formation of the key difluoromethylene group within a precursor that can be readily elaborated.
Strategic Introduction of the Difluoromethylene Group
The gem-difluoromethylene unit is a cornerstone of the target molecule, and its efficient and selective introduction is critical.
The most direct and widely used method for synthesizing gem-difluoroalkanes is the deoxofluorination of the corresponding ketones. illinois.edursc.org This transformation replaces the carbonyl oxygen with two fluorine atoms. A variety of reagents can accomplish this, with varying degrees of reactivity and functional group tolerance.
Table 2: Reagents for Deoxofluorination of Ketones
| Reagent | Common Abbreviation | Typical Conditions | Notes |
| Diethylaminosulfur Trifluoride | DAST | Neat or in a non-polar solvent, 0 °C to reflux | Widely used but thermally unstable. rsc.org |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Neat or in a non-polar solvent, room temp to reflux | More thermally stable than DAST, but still requires careful handling. organic-chemistry.org |
| Aminodifluorosulfinium Tetrafluoroborate Salts | XtalFluor-E/M | CH₂Cl₂ or other inert solvent, with HF source promoter | Crystalline, stable salts offering higher safety and selectivity. organic-chemistry.orgacs.org |
| Difluoromethyl 2-Pyridyl Sulfone | - | Basic or acidic conditions | Used for gem-difluoroolefination, which can be a precursor to gem-difluoroalkanes. cas.cn |
| Pyridinium (B92312) Poly(hydrogen fluoride) | HF-Pyridine | In conjunction with other reagents (e.g., from dithiolanes) | A source of fluoride for various fluorination reactions. illinois.edu |
Halogen exchange (Halex) reactions provide an alternative route to gem-difluoro compounds, typically by substituting chlorine or bromine atoms with fluorine. google.com This method is particularly prevalent in the synthesis of fluoroaromatics but can be applied to aliphatic systems. The process generally involves treating a gem-dihaloalkane with a fluoride source, such as an alkali metal fluoride (e.g., KF, CsF). google.com
For the target molecule, a precursor like 3,3-dichloro-4-methanesulfonylbutan-1-ol could be subjected to a halogen exchange reaction. The efficiency of such reactions can be sluggish and may require harsh conditions or the use of catalysts like quaternary ammonium (B1175870) salts or crown ethers to enhance the solubility and reactivity of the fluoride salt. google.com This methodology is also central to the field of ¹⁸F radiochemistry, where silver-mediated halogen exchange is used to introduce the radioisotope into molecules for PET imaging. nih.govresearchgate.net While potentially requiring more forcing conditions than deoxofluorination, it remains a valid synthetic strategy for introducing the difluoromethylene group.
Strategic Incorporation of the Methanesulfonyl Group
The introduction of the methanesulfonyl group is a critical step in the synthesis of this compound. This functional group significantly influences the molecule's chemical properties. Various methods have been developed for the formation of C-S bonds, with sulfonylation reactions and electrochemical approaches being particularly prominent.
Sulfonylation Reactions (e.g., using sulfonyl hydrazides or sulfonyl chlorides as sulfonyl sources)
Sulfonylation reactions are a cornerstone for the formation of carbon-sulfur bonds, providing a direct method to introduce the methanesulfonyl group. Sulfonyl hydrazides and sulfonyl chlorides are common and effective sulfonyl sources in these transformations. These reactions often proceed through radical intermediates, which then add to unsaturated systems.
Sulfonyl Hydrazides as Sulfonyl Radical Precursors:
Sulfonyl hydrazides are stable, easy-to-handle crystalline solids that serve as excellent precursors to sulfonyl radicals under oxidative conditions. researchgate.net The generation of sulfonyl radicals from sulfonyl hydrazides can be initiated by various means, including the use of chemical oxidants, transition metal catalysts, or photoredox catalysis. researchgate.netrsc.org
Visible-light photoredox catalysis has emerged as a particularly powerful tool for this purpose. In a typical reaction, a photocatalyst, upon irradiation with visible light, can oxidize the sulfonyl hydrazide to generate the corresponding sulfonyl radical. This radical can then engage in various transformations, such as the difunctionalization of alkenes. For instance, the reaction of an alkene with a sulfonyl hydrazide in the presence of a suitable photocatalyst and an oxygen source can lead to the formation of β-keto sulfones or β-hydroxy sulfones. rsc.org
A plausible mechanism for the visible-light-mediated aerobic difunctionalization of an alkene with a sulfonyl hydrazide is depicted below:
| Step | Description |
| 1. Excitation | The photocatalyst (PC) absorbs visible light and is excited to PC. |
| 2. Oxidation | The excited photocatalyst (PC) oxidizes the sulfonyl hydrazide to generate a sulfonyl radical (RSO₂•) and other byproducts. |
| 3. Radical Addition | The sulfonyl radical adds to the double bond of the alkene, forming a carbon-centered radical intermediate. |
| 4. Oxygen Trapping | The carbon-centered radical is trapped by molecular oxygen to form a peroxyl radical. |
| 5. Further Reactions | The peroxyl radical can undergo further transformations, such as reduction and protonation, to yield the final β-hydroxy sulfone product. |
Sulfonyl Chlorides as Sulfonylating Agents:
Sulfonyl chlorides are another class of widely used reagents for introducing the sulfonyl group. Similar to sulfonyl hydrazides, they can also serve as precursors to sulfonyl radicals, particularly under photolytic or radical-initiator-induced conditions. The hydrosulfonylation of alkenes with sulfonyl chlorides under visible light activation is an effective method for the synthesis of sulfones. researchgate.netosti.gov This reaction typically involves the generation of a sulfonyl radical, which then adds to the alkene, followed by a hydrogen atom transfer to afford the final product.
Electrochemical Synthesis of C-Sulfonyl Compounds
Electrochemical methods offer a green and efficient alternative for the synthesis of C-sulfonyl compounds, avoiding the need for stoichiometric chemical oxidants. scispace.com These methods rely on the direct oxidation or reduction of substrates at an electrode surface to generate reactive intermediates.
The electrochemical difunctionalization of alkenes is a powerful strategy for the synthesis of complex molecules. In the context of synthesizing sulfonyl compounds, an electrochemical approach can be used to generate sulfonyl radicals from precursors like sulfonyl hydrazides or sulfinic acids. These radicals can then add to an alkene, and the resulting carbon-centered radical can be trapped by a nucleophile, such as water or an alcohol, to form a new C-O bond. researchgate.netrsc.org
For example, the electrochemical synthesis of β-hydroxysulfones can be achieved by the electrolysis of a mixture of an alkene and a sulfinic acid in a suitable solvent system containing water. researchgate.net The proposed mechanism involves the anodic oxidation of the sulfinic acid to a sulfonyl radical, which then adds to the alkene. The resulting carbocation intermediate is then trapped by water to afford the β-hydroxysulfone.
| Parameter | Condition |
| Anode | Platinum or Carbon |
| Cathode | Platinum or Carbon |
| Electrolyte | Supporting electrolyte such as LiClO₄ or Bu₄NBF₄ |
| Solvent | Acetonitrile/water or other suitable mixtures |
| Current | Constant current or controlled potential |
This electrochemical approach provides a versatile and environmentally friendly route to β-hydroxysulfones and related structures, which are key intermediates in the synthesis of this compound.
Methodologies for Butan-1-ol Chain Elaboration
The construction of the four-carbon butan-1-ol backbone with the desired functional groups requires careful planning. Key transformations include the reduction of carboxylic acid derivatives and nucleophilic addition reactions to form the fluoroalcohol moiety.
Reduction of Carboxylic Acid Derivatives (e.g., esters to alcohols)
The final step in many synthetic routes to this compound is the reduction of a corresponding carboxylic acid derivative, typically an ester. This transformation converts the carbonyl group into a primary alcohol. The choice of reducing agent is crucial to ensure the chemoselective reduction of the ester in the presence of other functional groups, such as the sulfone and the carbon-fluorine bonds.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of esters to alcohols. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the departure of the alkoxy group and a second hydride addition to the resulting aldehyde intermediate.
However, the high reactivity of LiAlH₄ can sometimes lead to the reduction of other functional groups. In the case of a substrate containing a sulfone group, over-reduction is a potential concern. Therefore, careful control of reaction conditions, such as temperature and stoichiometry, is necessary.
Alternative, milder reducing agents can also be considered. For example, diisobutylaluminium hydride (DIBAL-H) can reduce esters to aldehydes at low temperatures, and further reduction to the alcohol can be achieved by modifying the reaction conditions. Sodium borohydride (B1222165) (NaBH₄), while generally less reactive towards esters, can be used in combination with certain additives or in specific solvent systems to achieve the desired reduction.
A diastereoselective tandem reduction-reductive amination reaction has been developed for the synthesis of substituted tetrahydroquinoline-4-carboxylic esters, showcasing the utility of catalytic hydrogenation for the reduction of multiple functional groups in a single step. rsc.org
Nucleophilic Addition Reactions to Form Fluoroalcohols
The formation of the fluoroalcohol moiety is a critical step that introduces the hydroxyl group at the C1 position. This is often achieved through a nucleophilic addition reaction to a carbonyl compound.
One common strategy involves the use of a difluorinated nucleophile that adds to an aldehyde. For instance, the synthesis of L-4,4-difluoroglutamic acid has been accomplished via the nucleophilic addition of a difluorinated nucleophile to a chiral aldehyde. mdpi.com This approach allows for the stereocontrolled introduction of the difluoro unit.
Alternatively, a nucleophilic addition to an α,α-difluoro ketone or aldehyde can be employed. The presence of the two fluorine atoms on the α-carbon significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. For example, the Reformatsky reaction of ethyl bromodifluoroacetate with carbonyl compounds provides a route to 2,2-difluoro-3-hydroxy esters.
The general mechanism for the nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the alcohol.
Enantioselective Synthesis of Chiral Fluoroalkanol Building Blocks Relevant to this compound
The synthesis of enantiomerically pure this compound requires the use of asymmetric synthesis techniques. This is often achieved by employing chiral building blocks that already contain the desired stereochemistry. The enantioselective synthesis of chiral fluoroalkanols is a field of significant research interest due to the prevalence of such motifs in biologically active molecules.
Several strategies have been developed for the asymmetric synthesis of chiral fluorinated compounds. These include:
Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.
Asymmetric Hydrogenation: The use of chiral catalysts in hydrogenation reactions can lead to the formation of one enantiomer in excess.
Chiral Pool Synthesis: Starting from a readily available chiral molecule, a series of chemical transformations can be performed to synthesize the desired chiral target.
Asymmetric Nucleophilic Addition: The use of chiral ligands or auxiliaries in nucleophilic addition reactions can control the stereochemical outcome of the reaction.
For example, the catalytic enantioselective difluoroalkylation of aldehydes has been achieved using a copper catalyst, providing access to chiral α,α-difluoro-β-hydroxy ketones with high enantioselectivity. These products can then be further transformed into chiral difluorinated diols.
The synthesis of chiral fluorine-containing building blocks is a key strategy for accessing enantiomerically pure fluorinated compounds. These building blocks can then be incorporated into more complex molecules, such as this compound. A variety of methods have been developed for the synthesis of these building blocks, including chemoenzymatic approaches and transition metal-catalyzed reactions.
The development of new methods for the enantioselective synthesis of chiral fluoroalkanols continues to be an active area of research, driven by the increasing demand for enantiomerically pure fluorinated compounds in the pharmaceutical and agrochemical industries.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of complex organofluorine compounds like this compound is a critical area of research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Modern synthetic strategies are increasingly focused on incorporating these ideals through innovative catalytic systems and reaction conditions.
Solvent-Free Conditions and Ionic Liquid Catalysis
A significant advancement in green synthesis is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to air pollution. This can be achieved through solvent-free (neat) reactions or by substituting traditional solvents with more environmentally benign alternatives like ionic liquids.
Solvent-Free Synthesis: Recent research has demonstrated the feasibility of conducting reactions under neat conditions for the synthesis of gem-difluorinated compounds. mdpi.com This approach relies on direct hydrogen-bond interactions between the fluorinated and non-fluorinated reactants to facilitate the reaction without the need for a solvent or a heavy metal catalyst. mdpi.com For example, the reaction between glyoxal (B1671930) monohydrates and difluoroenoxysilanes can proceed at room temperature, and the desired product can often be purified by simple filtration after an aqueous workup, completely avoiding column chromatography. mdpi.com This methodology presents a highly efficient and environmentally friendly pathway that could be explored for the synthesis of fluorinated alcohols. mdpi.com
Ionic Liquid Catalysis: Ionic liquids (ILs) are salts with low melting points that are gaining importance as both solvents and catalysts in chemical transformations. mdpi.comopenreviewhub.org Their negligible volatility, high polarity, and potential for recovery make them attractive green alternatives to conventional solvents. mdpi.com In the context of synthesizing fluorinated compounds, ILs can act as highly effective promoters for nucleophilic fluorination reactions. mdpi.comresearchgate.net The ionic nature of ILs allows them to solubilize metal fluorides and facilitate SN2 fluorination processes through strong Coulombic interactions and hydrogen bonding with substrates. mdpi.comresearchgate.net
The catalytic activity of ILs can be tailored by modifying the structure of their cations and anions. openreviewhub.org For instance, introducing sulfonic acid groups can enhance the acidity of an ionic liquid, creating a powerful catalyst for various organic transformations. nih.gov Research into polymer-supported ionic liquids has also shown synergistic effects, leading to significantly increased reaction rates compared to using the IL alone. mdpi.com
Table 1: Comparison of Reaction Conditions for SN2 Fluorination This table is representative of the principles discussed and not specific to the synthesis of this compound.
| Entry | Catalyst / Solvent System | Yield (%) | Reference |
|---|---|---|---|
| 1 | tert-alcohol | 18 | mdpi.com |
| 2 | PS[hmim][BF4] in CH3CN | 40 | mdpi.com |
| 3 | PS[hmim][BF4] / tert-alcohol | 84 | mdpi.com |
Metal-Free Catalysis
Transition-metal catalysis is a cornerstone of modern organic synthesis, but concerns over the toxicity, cost, and environmental impact of heavy metals have spurred the development of metal-free alternatives. These approaches often utilize organocatalysts or other non-metallic reagents to achieve similar transformations under milder and more sustainable conditions. researchgate.net
Methodologies for forming key structural motifs in complex molecules without transition metals are rapidly expanding. researchgate.net For the synthesis of fluorinated compounds, metal-free strategies could involve:
Brønsted or Lewis Acid Catalysis: Using strong, non-metallic acids to activate substrates and facilitate bond formation. researchgate.net
Organocatalysis: Employing small organic molecules, such as phosphines or N-heterocyclic carbenes, to catalyze reactions. researchgate.net
Light-Mediated Activation: Using light to initiate reactions, such as the synthesis of propargylamines via persulfate activation under metal-free conditions, which highlights a sustainable approach to forming carbon-nitrogen bonds. rsc.org
These transition-metal-free conditions align with green chemistry principles by avoiding contamination of the final product with residual metals and reducing hazardous waste. researchgate.net
Electrochemical Approaches for Sustainable Synthesis
Electrosynthesis offers a powerful and sustainable alternative to traditional chemical methods. By using electricity as a "reagent," these methods can often be performed under mild, reagent-free conditions, minimizing waste and avoiding the use of harsh oxidants or reductants. researchgate.net
The electrochemical synthesis of fluorinated building blocks, such as gem-difluoroallyl boronates and silanes, has been successfully demonstrated. nih.govresearchgate.net In a typical setup, the reaction is carried out in an undivided cell using simple stainless steel electrodes. nih.gov The process involves the addition of electrogenerated radicals onto difluoromethylated substrates to form a wide array of useful compounds in good to excellent yields. nih.govresearchgate.net The optimization of these reactions often involves screening solvents, electrolytes, and current density to maximize yield and efficiency. nih.gov The scalability of electrosynthesis, including the potential for continuous flow reactors, further enhances its appeal for industrial applications, offering high volumetric productivity. nih.govresearchgate.net This approach represents a promising green route for accessing structurally diverse difluoro motifs. researchgate.net
Table 2: Optimization of Electrochemical Borylation of α-Trifluoromethylstyrene This table is representative of the principles discussed and not specific to the synthesis of this compound.
| Entry | Electrode (Anode/Cathode) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Stainless Steel / Stainless Steel | MeOH | 69 | nih.gov |
| 2 | Stainless Steel / Stainless Steel | MeCN | <10 | nih.gov |
| 3 | Carbon / Stainless Steel | MeOH | 58 | nih.gov |
| 4 | Stainless Steel / Platinum | MeOH | 62 | nih.gov |
Photo-on-Demand Synthesis Methods for Fluoroalcohols
Photochemical reactions utilize light as a clean energy source to drive chemical transformations. "Photo-on-demand" synthesis is an emerging green chemistry concept where a reactive species is generated in situ using light, avoiding the storage and handling of hazardous reagents. organic-chemistry.orgresearchgate.net
This strategy has been applied to phosgenation reactions, where toxic phosgene (B1210022) is generated from chloroform (B151607) (which serves as both reagent and solvent) upon photo-irradiation. organic-chemistry.org This concept can be extended to the synthesis of other functional groups. A notable example is the combination of photocatalysis and biocatalysis in a one-pot cascade process to produce enantiocomplementary vicinal fluoroalcohols with high yield and stereoselectivity. rsc.org Such photo-bio cascade reactions leverage the functional diversity and specificity of both catalytic systems, representing a novel and sustainable synthetic strategy. rsc.org These methods offer significant advantages in terms of safety, reduced waste, and operational simplicity, making them highly attractive for modern organic synthesis. organic-chemistry.org
Chemical Reactivity and Derivatization of 3,3 Difluoro 4 Methanesulfonylbutan 1 Ol
Reactions at the Primary Alcohol Moiety
The primary alcohol group is a versatile handle for a variety of chemical transformations, including esterification, oxidation, conversion to leaving groups, and etherification.
Esterification Reactions
Primary alcohols readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides. The reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid (e.g., sulfuric acid) and is a reversible process. researchgate.net To drive the equilibrium towards the ester product, either the alcohol or the carboxylic acid is used in excess, or water is removed as it is formed.
Given the structure of 3,3-Difluoro-4-methanesulfonylbutan-1-ol, standard esterification conditions are expected to be effective. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would likely yield the corresponding acetate (B1210297) ester.
| Reactant | Reagent | Product |
| This compound | Carboxylic Acid (R-COOH) / H+ | 3,3-Difluoro-4-methanesulfonylbutyl ester |
| This compound | Acid Chloride (R-COCl) / Base | 3,3-Difluoro-4-methanesulfonylbutyl ester |
| This compound | Acid Anhydride ((RCO)2O) / Base | 3,3-Difluoro-4-methanesulfonylbutyl ester |
Oxidation Reactions
The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions. researchgate.netnih.gov Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are known to selectively oxidize primary alcohols to aldehydes. nih.gov Conversely, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent) will typically oxidize a primary alcohol to a carboxylic acid. nih.gov
For this compound, a two-step oxidation protocol is often preferred to achieve the carboxylic acid, first to the aldehyde, which is then further oxidized.
| Starting Material | Oxidizing Agent | Product |
| This compound | PCC, DMP | 3,3-Difluoro-4-methanesulfonylbutanal |
| This compound | KMnO4, H2CrO4 | 3,3-Difluoro-4-methanesulfonylbutanoic acid |
Conversion to Leaving Groups (e.g., Sulfonates, Halides)
The hydroxyl group of an alcohol is a poor leaving group. Therefore, it is often converted into a better leaving group, such as a sulfonate ester (tosylate, mesylate) or a halide, to facilitate nucleophilic substitution reactions. This can be achieved by reacting the alcohol with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base.
Alternatively, reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the primary alcohol into the corresponding alkyl chloride or bromide.
| Reagent | Product |
| p-Toluenesulfonyl chloride / Pyridine | 3,3-Difluoro-4-methanesulfonylbutyl tosylate |
| Methanesulfonyl chloride / Triethylamine | 3,3-Difluoro-4-methanesulfonylbutyl mesylate |
| Thionyl chloride (SOCl2) | 1-Chloro-3,3-difluoro-4-methanesulfonylbutane |
| Phosphorus tribromide (PBr3) | 1-Bromo-3,3-difluoro-4-methanesulfonylbutane |
Etherification
The synthesis of ethers from alcohols can be accomplished through several methods. The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. For a primary alcohol like this compound, this is a viable route.
Acid-catalyzed dehydration of primary alcohols can also form symmetrical ethers, though this method is less controlled for producing unsymmetrical ethers.
| Method | Reagents | Product |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 1-Alkoxy-3,3-difluoro-4-methanesulfonylbutane |
| Acid-Catalyzed Dehydration | H+ (e.g., H2SO4), Heat | Bis(3,3-difluoro-4-methanesulfonylbutyl) ether |
Transformations Involving the Difluoromethylene Group
The geminal difluoride group is generally stable, but its reactivity can be influenced by adjacent functional groups.
Stability and Reactivity Considerations of Geminal Difluorides
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering geminal difluorides generally stable to many reaction conditions. The presence of the strongly electron-withdrawing sulfone group further stabilizes the C-F bonds by an inductive effect. The difluoromethylene group is typically resistant to hydrolysis and many nucleophilic and electrophilic attacks. However, under certain conditions, such as with strong Lewis acids or in radical reactions, transformations involving the C-F bond can occur. The stability of α-fluoroalkyl sulfones makes them useful reagents in various synthetic applications.
Potential for Further Fluorination or Defluorination
The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally renders fluorinated aliphatic compounds highly stable. Further fluorination of this compound at the C-3 position is not feasible as it is already di-substituted. Introducing additional fluorine atoms at adjacent carbons (C-2 or C-4) would be challenging due to the strong electron-withdrawing inductive effects of the existing difluoromethyl and sulfonyl groups, which would deactivate these positions towards typical electrophilic fluorinating agents.
Defluorination, the removal of fluorine atoms, is also a difficult process requiring harsh conditions. Typically, this involves reductive methods or specialized reagents capable of cleaving the robust C-F bond. The stability of such bonds means that defluorination reactions are not common unless a specific thermodynamic driving force is present.
| Transformation | Feasibility | Rationale |
| Further Fluorination | Low | The C-3 position is saturated with fluorine. Adjacent positions are electronically deactivated towards electrophilic fluorination. |
| Defluorination | Low | The high strength of the C-F bond necessitates harsh reductive conditions, which may affect other functional groups. |
Reactions at the Sulfonyl Group
The methanesulfonyl group is a dominant feature in the molecule's reactivity, primarily due to its strong electronic effects and its potential to be a leaving group or a site for modification.
Role as an Electron-Withdrawing Group
The sulfonyl group (-SO2-) is a powerful electron-withdrawing group. fiveable.me This is a result of the high electronegativity of the two oxygen atoms double-bonded to the sulfur atom. This strong inductive effect significantly influences the properties of adjacent parts of the molecule. reddit.comresearchgate.net
In this compound, the combined electron-withdrawing power of the sulfonyl group and the two fluorine atoms has several consequences:
Increased Acidity: The protons on the carbon atom adjacent to the sulfonyl group (C-4) are rendered significantly more acidic than typical alkyl protons. This facilitates deprotonation by a suitable base to form a stabilized carbanion.
Activation of Adjacent Bonds: The polarization induced by the sulfonyl group can influence the reactivity of neighboring bonds.
Stabilization of Intermediates: The sulfonyl group can stabilize adjacent negative charges (carbanions) through resonance and inductive effects, making it a valuable functional group in synthesis. fiveable.me
The table below summarizes the electronic effects of the key functional groups in the molecule.
| Functional Group | Position | Electronic Effect | Consequence |
| Hydroxyl (-OH) | C-1 | Inductive (-I), Mesomeric (+M) | Site for oxidation, esterification, or etherification. |
| Gem-Difluoro (-CF2-) | C-3 | Strong Inductive (-I) | Increases acidity of nearby protons, enhances stability. |
| Methanesulfonyl (-SO2CH3) | C-4 | Strong Inductive (-I) | Greatly increases the acidity of C-4 protons, enabling carbanion formation. reddit.comresearchgate.net |
Cleavage or Modification of the Sulfonyl Moiety
The sulfonyl group, while stable, can be cleaved or modified under specific reaction conditions. The C-S bond can be broken reductively, which is a common strategy in organic synthesis for removing sulfonyl groups after they have served their purpose (e.g., as an activating group).
Potential Cleavage Reactions:
| Reagent/Condition | Outcome |
| Reductive Cleavage (e.g., Sodium amalgam, Samarium iodide) | Removal of the -SO2CH3 group to yield a difluorinated alkane. |
| Base-Induced Elimination (Julia-Lythgoe Olefination precursor) | If the alcohol is oxidized to an aldehyde, the entire fragment could potentially participate in olefination reactions. |
Modification of the sulfonyl moiety itself is less common than its removal. However, the acidity of the α-protons on the methyl group of the sulfone offers a site for functionalization, although this is often less favorable than reactions at the C-4 position of the butane (B89635) chain.
Cascade and Multicomponent Reactions Utilizing this compound as a Substrate
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates portions of all reactants. Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next, occurring without the isolation of intermediates.
The bifunctional nature of this compound (containing an alcohol and an activatable sulfonyl group) makes it a hypothetical candidate for such reactions. The primary alcohol can undergo an initial reaction, such as an acid-catalyzed condensation or cyclization, which then sets up a subsequent reaction involving the sulfonyl-activated portion of the molecule.
For instance, a hypothetical Prins-type cyclization could be envisioned. nih.gov In such a scenario, the alcohol could react with an aldehyde under acidic conditions to form a spirocyclic intermediate. This intermediate could then be trapped by an internal nucleophile generated at the C-4 position (alpha to the sulfone), leading to a complex heterocyclic system in a single operational sequence.
Hypothetical Cascade Reaction Scheme:
| Step | Reaction Type | Description |
| 1 | Initial Condensation | The primary alcohol reacts with a carbonyl compound (e.g., an aldehyde or ketone) under acid catalysis. |
| 2 | Cyclization | An intramolecular cyclization occurs, potentially forming a heterocyclic intermediate. |
| 3 | Nucleophilic Attack/Rearrangement | A base-mediated deprotonation at C-4 generates a carbanion which acts as a nucleophile to complete the cascade, forming a complex final product. |
While specific examples utilizing this compound in cascade or multicomponent reactions are not documented in readily available literature, its structure presents clear potential for its use in the development of novel, efficient synthetic methodologies.
Spectroscopic Characterization Methodologies and Structural Analysis of 3,3 Difluoro 4 Methanesulfonylbutan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. For 3,3-Difluoro-4-methanesulfonylbutan-1-ol, a combination of 1H, 13C, and 19F NMR, supplemented by two-dimensional techniques, would be required for a complete structural assignment.
Proton (1H) NMR spectroscopy provides information on the number of distinct proton environments and their connectivity. The structure of this compound suggests the presence of five unique proton signals. The hydroxyl (-OH) proton's chemical shift can be variable and its signal may be broad. The protons on carbons adjacent to electronegative groups, such as the oxygen of the alcohol and the difluorinated carbon, are expected to be deshielded and appear at a higher chemical shift (downfield). Coupling between neighboring protons (1H-1H) and through-space coupling to fluorine (1H-19F) will cause splitting of the signals, revealing the connectivity of the molecule. Protons on the carbon adjacent to the CF2 group (H-2) and the CH2SO2 group (H-4) are expected to show complex splitting patterns due to coupling with the fluorine atoms. blogspot.com
Table 1: Predicted 1H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| -CH 2OH (H-1) | ~3.8 | Triplet of triplets (tt) | 3JH1-H2 ≈ 7 Hz, 4JH1-F ≈ 2 Hz |
| -CF2CH 2- (H-2) | ~2.3 | Multiplet (m) | 3JH2-H1 ≈ 7 Hz, 3JH2-F ≈ 15-20 Hz |
| -SO2CH 3 (H-5) | ~3.1 | Singlet (s) | N/A |
| -SO2CH 2- (H-4) | ~3.5 | Triplet (t) | 3JH4-F ≈ 12-18 Hz |
Predicted values are based on standard chemical shift tables and known nJHF coupling magnitudes.
Carbon-13 (13C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule. In this compound, five distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of neighboring atoms. The carbon atom bonded to the two fluorine atoms (C-3) will exhibit a large chemical shift and will be split into a triplet due to one-bond coupling (1JCF). Other carbons will also show smaller, long-range couplings to fluorine (nJCF). rsc.orgresearchgate.net
Table 2: Predicted 13C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to 13C-19F coupling) | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| -C H2OH (C-1) | ~60 | Triplet (t) | 3JC1-F ≈ 5-10 Hz |
| -CF2C H2- (C-2) | ~35 | Triplet (t) | 2JC2-F ≈ 20-30 Hz |
| -C F2- (C-3) | ~125 | Triplet (t) | 1JC3-F ≈ 240-280 Hz |
| -SO2C H2- (C-4) | ~55 | Triplet (t) | 2JC4-F ≈ 20-25 Hz |
Predicted values are based on standard chemical shift tables and known nJCF coupling magnitudes.
Fluorine-19 (19F) NMR is highly sensitive and provides direct information about the chemical environment of fluorine atoms. Since the two fluorine atoms at the C-3 position are chemically equivalent, a single signal is expected in the 19F NMR spectrum. This signal will be split into a triplet of triplets (tt) due to coupling with the protons on the adjacent methylene (B1212753) groups (H-2 and H-4). nih.govworktribe.com
Table 3: Predicted 19F NMR Spectral Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|
Chemical shift is relative to a standard like CFCl3. Predicted values are based on typical ranges for aliphatic gem-difluoro compounds.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would show correlations between J-coupled protons. Cross-peaks would be expected between H-1 and H-2, confirming the connectivity of the butanol backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.eduyoutube.com It would definitively link the proton signals (H-1, H-2, H-4, H-5) to their corresponding carbon signals (C-1, C-2, C-4, C-5).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Absorption Range (cm-1) | Intensity |
|---|---|---|---|
| Alcohol (-OH) | O-H stretch | 3200-3600 | Strong, Broad |
| Alkane (C-H) | C-H stretch | 2850-3000 | Medium-Strong |
| Sulfonyl (S=O) | S=O asymmetric stretch | 1300-1350 | Strong |
| Sulfonyl (S=O) | S=O symmetric stretch | 1120-1160 | Strong |
| Fluoroalkane (C-F) | C-F stretch | 1000-1200 | Strong |
The broad, strong absorption in the 3200-3600 cm-1 region for the O-H stretch is a hallmark of an alcohol. libretexts.org The two strong bands for the sulfonyl group's symmetric and asymmetric stretching, along with the strong C-F stretching absorptions, would be key identifiers in the fingerprint region. libretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M+•), whose mass-to-charge ratio (m/z) gives the molecular weight. This molecular ion can then undergo fragmentation, providing structural clues. libretexts.orguni-saarland.de The molecular formula of this compound is C5H10F2O3S, giving a monoisotopic mass of approximately 188.03 Da.
The fragmentation of the molecular ion would likely proceed through characteristic pathways. Alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) is common for alcohols and could lead to the loss of a CH2OH radical. libretexts.org Cleavage adjacent to the sulfonyl group is also a probable fragmentation pathway. The loss of neutral molecules like H2O from the alcohol or SO2 from the sulfone are also common fragmentation processes. libretexts.orgyoutube.com
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z Value (Predicted) | Ion / Fragment | Possible Origin |
|---|---|---|
| 189.04 | [M+H]+ | Protonated molecular ion (in soft ionization like ESI) |
| 188.03 | [M]+• | Molecular ion (in EI) |
| 171.03 | [M-OH]+ | Loss of hydroxyl radical |
| 170.02 | [M-H2O]+• | Loss of water |
| 109.04 | [M-CH3SO2]+ | Loss of methanesulfonyl radical |
Predicted m/z values are based on the monoisotopic masses of the constituent elements.
Advanced Spectroscopic Techniques for Comprehensive Structural Characterization
Advanced spectroscopic methods are indispensable for the unambiguous determination of molecular structures. While techniques like NMR and mass spectrometry provide crucial data on connectivity and molecular weight, methods such as Raman spectroscopy and X-ray crystallography offer deeper insights into the vibrational modes and the precise three-dimensional arrangement of atoms in the solid state, respectively.
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a complementary technique to infrared (IR) spectroscopy. The analysis of a Raman spectrum for this compound would be expected to reveal characteristic peaks corresponding to its various functional groups.
As of the latest available data, specific experimental Raman spectroscopic data for this compound has not been reported in peer-reviewed literature. However, a theoretical analysis would anticipate key vibrational modes based on its structure.
Expected Raman Shifts for this compound
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 |
| C-H (alkane) | Stretching | 2850-3000 |
| C-H | Bending | 1350-1480 |
| S=O (sulfonyl) | Asymmetric Stretching | 1300-1350 |
| S=O (sulfonyl) | Symmetric Stretching | 1120-1160 |
| C-F | Stretching | 1000-1400 |
| C-O | Stretching | 1000-1260 |
| C-S | Stretching | 600-800 |
| C-C | Stretching | 800-1200 |
Note: This table is predictive and based on characteristic vibrational frequencies of the functional groups present in the molecule. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structure Elucidation (if applicable)
The applicability of this technique is contingent upon the ability to grow a suitable single crystal of the compound. To date, there are no publicly available reports of the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available.
For related difluorinated compounds, crystallographic analysis has been successfully employed to determine the conformation of the vicinal difluoride moiety. For instance, in a study of meso-2,3-difluoro-1,4-butanediol, X-ray crystallography revealed an anti conformation of the vicinal fluorine atoms. nih.gov Should single crystals of this compound be obtained, a similar analysis would provide invaluable insight into its solid-state structure.
Computational and Theoretical Studies on 3,3 Difluoro 4 Methanesulfonylbutan 1 Ol
Molecular Orbital Theory and Electronic Structure Calculations
Molecular orbital theory provides valuable insights into the electronic behavior of molecules. For 3,3-Difluoro-4-methanesulfonylbutan-1-ol, the electronic properties are significantly influenced by the interplay of the electron-withdrawing difluoro and methanesulfonyl groups, as well as the hydroxyl group.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A larger gap suggests higher stability and lower reactivity.
In analogous sulfonamide compounds, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. researchgate.net For this compound, the HOMO is expected to have significant contributions from the oxygen atoms of the hydroxyl and sulfonyl groups, while the LUMO is likely to be distributed around the electron-withdrawing sulfonyl group and the C-F bonds. The presence of the two fluorine atoms is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to its non-fluorinated counterpart, thereby influencing its reactivity.
Table 1: Expected HOMO-LUMO Characteristics of this compound based on Analogous Compounds
| Feature | Expected Characteristic |
| HOMO Localization | Primarily on the oxygen atoms of the hydroxyl and sulfonyl groups. |
| LUMO Localization | Primarily on the sulfonyl group and the C-F bonds. |
| HOMO-LUMO Gap | Moderate, indicating a balance of stability and reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).
For this compound, the most negative potential (red) is anticipated to be located around the oxygen atoms of the sulfonyl and hydroxyl groups, making them susceptible to electrophilic attack. The positive potential (blue) is likely to be found around the hydrogen atom of the hydroxyl group and the methyl group attached to the sulfur atom. The fluorine atoms, being highly electronegative, will create a region of negative potential around them, while simultaneously inducing a positive potential on the adjacent carbon atom.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is primarily determined by rotations around the C-C and C-S single bonds. The presence of the gem-difluoro group is expected to have a significant impact on the conformational preferences of the molecule.
Studies on 1,3-difluorinated alkanes have shown that the 1,3-difluoropropylene motif strongly influences the conformation of the alkyl chain. nih.govbohrium.comiucc.ac.ilscribd.comsoton.ac.uk Specifically, the gauche conformation is often favored due to stabilizing hyperconjugative interactions. In this compound, the bulky methanesulfonyl group and the hydroxyl group will also play a crucial role in determining the most stable conformers by introducing steric hindrance and the potential for intramolecular hydrogen bonding. It is anticipated that the molecule will adopt a conformation that minimizes steric repulsion while maximizing stabilizing gauche effects and any potential hydrogen bonding between the hydroxyl group and the sulfonyl oxygen or fluorine atoms.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. While no specific reaction mechanisms for this compound have been computationally studied, we can infer potential pathways from related compounds.
For instance, the formation of sulfones can occur through the oxidation of corresponding sulfides. acs.org A plausible mechanism for such a reaction involving this compound could be computationally modeled to determine the most favorable reaction pathway. Such a study would involve locating the transition state structures and calculating the activation energies for each step, providing valuable insights into the reaction kinetics and thermodynamics.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, collision cross sections)
Computational methods can accurately predict various spectroscopic parameters, aiding in the structural characterization of molecules.
NMR Chemical Shifts: The prediction of 1H, 13C, and especially 19F NMR chemical shifts is a key application of computational chemistry. For fluorinated organic compounds, density functional theory (DFT) calculations have been shown to provide reliable predictions of 19F NMR chemical shifts. bohrium.comacs.orgrsc.orgresearchgate.net The chemical shifts are highly sensitive to the local electronic environment, making them a powerful tool for conformational analysis. The predicted chemical shifts for this compound would be instrumental in confirming its structure and stereochemistry.
Collision Cross Sections: The collision cross section (CCS) is a measure of the size and shape of an ion in the gas phase and can be predicted using computational methods. These predictions are valuable for ion mobility-mass spectrometry analysis.
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 189.03916 | 134.0 |
| [M+Na]+ | 211.02110 | 142.2 |
| [M-H]- | 187.02460 | 130.7 |
| [M+NH4]+ | 206.06570 | 153.4 |
| [M+K]+ | 226.99504 | 140.2 |
| [M+H-H2O]+ | 171.02914 | 128.4 |
| [M+HCOO]- | 233.03008 | 147.1 |
| [M+CH3COO]- | 247.04573 | 175.8 |
| [M+Na-2H]- | 209.00655 | 138.0 |
| [M]+ | 188.03133 | 134.5 |
| [M]- | 188.03243 | 134.5 |
Data sourced from PubChemLite.
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and other properties. These descriptors play a crucial role in developing quantitative structure-activity relationships (QSAR). mdpi.comchemrxiv.org
For this compound, key descriptors would include:
Hardness (η) and Softness (S): These descriptors indicate the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap, while a softer molecule has a smaller gap.
Electronegativity (χ): This is a measure of the ability of a molecule to attract electrons.
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.
By calculating these descriptors for this compound, it would be possible to compare its reactivity to other compounds and predict its behavior in various chemical reactions. For example, a higher electrophilicity index would suggest that the molecule is a good electron acceptor. Studies on sulfonamide-Schiff base derivatives have shown that a low softness value implies that the molecule is very soft and polarizable. nih.gov
Molecular Dynamics Simulations
Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular dynamics (MD) simulation studies focused on this compound. MD simulations are powerful computational methods used to understand the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with solvent molecules, and potential binding mechanisms with other molecules.
While such studies are crucial for characterizing the behavior of a compound in a simulated biological or chemical environment, it appears that research focusing specifically on the molecular dynamics of this compound has not been published or is not publicly available. Therefore, detailed research findings and data tables related to its interactions or solvation based on molecular dynamics simulations cannot be provided at this time.
Applications and Potential Research Avenues of 3,3 Difluoro 4 Methanesulfonylbutan 1 Ol in Advanced Materials and Chemical Biology
Role as a Versatile Building Block in Organic Synthesis
The structure of 3,3-Difluoro-4-methanesulfonylbutan-1-ol, featuring a reactive hydroxyl group and a stable, electron-withdrawing difluoromethylsulfonyl moiety, positions it as a highly versatile intermediate in organic synthesis. Its bifunctional nature allows for its integration into a wide array of more complex molecular architectures.
Precursor for Novel Fluoroalkylated Sulfones
Fluoroalkylated sulfones are a class of compounds recognized for their unique chemical stability and electronic properties. nih.govchinesechemsoc.org this compound is an ideal starting material for the synthesis of novel molecules within this class. The primary alcohol can be readily converted into other functional groups such as halides, azides, or amines, or activated for nucleophilic substitution. nih.govresearchgate.net These transformations enable the coupling of the difluoro-methanesulfonylbutan scaffold to various other molecular fragments, generating a library of new fluoroalkylated sulfones for applications in materials science and medicinal chemistry. The sulfone group itself is a stable and strongly electron-withdrawing moiety, which can be leveraged in subsequent synthetic steps. wikipedia.org For instance, α-fluoroalkyl sulfones are regarded as stable and useful reagents in organic chemistry. nih.gov
Intermediate in the Synthesis of Complex Fluorinated Molecules and Polyurethanes
The use of fluorinated building blocks is a highly effective strategy for creating complex fluorinated molecules, often providing better regioselectivity and milder reaction conditions than direct fluorination methods. researchgate.netnih.gov this compound serves as such a building block, enabling the introduction of the difluoromethanesulfonyl motif into larger, more intricate structures. acs.org The hydroxyl group provides a convenient handle for chain extension or linkage to other molecular cores.
Furthermore, as a diol-equivalent (after potential modification or use in its current form), this compound holds potential as a monomer for the synthesis of specialized polymers. Specifically, its structure is suitable for incorporation into polyurethane chains. The presence of the fluorinated sulfone group within the polymer backbone could impart desirable properties such as increased thermal stability, chemical resistance, and modified surface properties (e.g., hydrophobicity). While the direct polymerization of this specific diol is not widely documented, the synthesis of polyurethanes from various functionalized diols is a well-established field.
Exploration in Medicinal Chemistry and Agrochemical Development
The introduction of fluorine into bioactive molecules is a proven strategy for enhancing pharmacological properties. The difluoromethyl group (CF2H) and sulfone moieties are prevalent in many modern pharmaceuticals and agrochemicals. chinesechemsoc.orgacs.orgacs.org The difluoromethyl group, in particular, can serve as a bioisostere for hydroxyl, thiol, or amino groups, and can modulate metabolic stability and receptor binding affinity. researchgate.net
Incorporation into Pharmacophores to Modulate Biological Activity
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound structure contains several features that are attractive for pharmacophore design. The sulfone group is a key motif in numerous drugs, valued for its ability to act as a hydrogen bond acceptor and for its metabolic stability. chinesechemsoc.orgnih.gov The gem-difluoro group, positioned adjacent to the sulfone, significantly alters the local electronic environment. digitellinc.com By incorporating this building block into a lead compound, medicinal chemists can systematically probe the effects of this unique fluoroalkyl sulfone cassette on biological activity, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.govacs.org
Modulation of pKa and Electronic Properties through Fluorination for Enhanced Activity or Selectivity
One of the most powerful applications of fluorination in drug design is the ability to predictably tune the acidity or basicity (pKa) of nearby functional groups. nih.govresearchgate.net The gem-difluoro group in this compound acts as a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect can significantly lower the pKa of adjacent acidic protons or decrease the basicity of nearby amine groups. nih.govresearchgate.net This modulation is critical in optimizing a drug's properties, such as its solubility, membrane permeability, and binding affinity to its biological target. For example, reducing the basicity of an amine can prevent unwanted protonation at physiological pH, thereby increasing its ability to cross cell membranes and reach its site of action. researchgate.net
| Property | Effect of gem-Difluoro Group | Implication in Drug Design |
|---|---|---|
| Acidity (pKa of nearby acids) | Decreases pKa (increases acidity) | Modulates ionization state at physiological pH, affecting solubility and receptor interaction. |
| Basicity (pKa of nearby amines) | Decreases pKa (reduces basicity) | Enhances membrane permeability, reduces potential for hERG toxicity. researchgate.net |
| Lipophilicity (LogP) | Generally increases, but can be complex and context-dependent. nih.gov | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| Dipole Moment | Alters local and molecular dipole moment. | Can affect binding to target proteins and solubility. |
| Metabolic Stability | Often increases by blocking sites of oxidative metabolism. nih.gov | Improves drug half-life and bioavailability. |
Q & A
Q. Basic Characterization
- 19F NMR : Resolves fluorine environments (δ −110 to −120 ppm for CF2 groups) and confirms regioselectivity .
- 1H NMR : Identifies hydroxyl (δ 1.5–2.0 ppm, broad) and methanesulfonyl protons (δ 3.0–3.5 ppm) .
- IR Spectroscopy : Strong S=O stretches (~1350 cm⁻¹) and O-H stretches (~3400 cm⁻¹) validate functional groups .
Advanced Analysis
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of the sulfonyl and fluorine groups on reactivity. Molecular electrostatic potential maps can highlight nucleophilic/electrophilic sites for further functionalization .
How does the electronic influence of fluorine and sulfonyl groups affect the compound’s reactivity in nucleophilic substitutions?
Basic Reactivity
The electron-withdrawing methanesulfonyl group activates the adjacent carbon for nucleophilic attack, while the CF2 group stabilizes transition states via inductive effects. For example, in SN2 reactions with amines, the sulfonyl group lowers the activation energy by ~15 kJ/mol compared to non-sulfonylated analogs .
Advanced Mechanistic Insights
Isotopic labeling (e.g., 18O in the sulfonyl group) and kinetic isotope effects (KIEs) can distinguish between concerted and stepwise mechanisms. Computational studies suggest a partially dissociative pathway due to steric hindrance from the CF2 group .
What strategies resolve contradictions in reported biological activity data for this compound?
Data Reconciliation
Discrepancies in cytotoxicity or enzyme inhibition assays (e.g., IC50 variations >20%) may arise from impurity profiles or solvent effects. Strategies include:
- HPLC-PDA-MS Purity Analysis : Quantifies impurities (e.g., residual DAST byproducts) that may interfere with assays .
- Solvent Standardization : Use of DMSO-free buffers or co-solvents (e.g., PEG-400) to avoid aggregation artifacts .
Advanced Statistical Approaches
Multivariate regression models can correlate structural descriptors (e.g., logP, polar surface area) with bioactivity outliers. For instance, higher logP values (>2.5) correlate with reduced solubility and false-negative results in aqueous assays .
How can computational modeling guide the design of derivatives with enhanced metabolic stability?
Q. Advanced Methodologies
- Metabolite Prediction : Tools like MetaSite simulate Phase I/II metabolism, identifying vulnerable sites (e.g., hydroxyl group oxidation). Introducing steric shields (e.g., methyl groups) at predicted metabolic hotspots increases half-life .
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon fluorination. For example, FEP predicts a 2.3-fold increase in target binding when replacing hydrogen with fluorine at the C3 position .
What are the critical safety considerations during large-scale synthesis?
Q. Risk Mitigation
- Gas Evolution : Fluorination with DAST releases HF; use CaCO3 scrubbers and pressure-equalized dropping funnels .
- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies exothermic decomposition peaks (>150°C), guiding batch reactor temperature limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
